(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Overview
Description
Ethyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 .
Molecular Structure Analysis
The molecular weight of Ethyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate is 173.21 . The exact structure is not provided in the sources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
Enantiospecific Synthesis
- The compound has been used in the enantiospecific synthesis of related acids, demonstrating its utility in producing specific enantiomers for further chemical applications (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Microwave-Assisted Synthesis
- It has been synthesized using microwave-assisted liquid-phase synthesis. This method highlights the compound's role in efficient chemical synthesis processes (Yi, Peng, & Song, 2005).
Multifunctional Synthesis
- Researchers have developed methods for the synthesis of multifunctional derivatives of this compound, demonstrating its versatility in creating compounds with multiple functional groups (Kumar, Pillai, Krishnan, & Ramalingan, 2019).
Structural Analysis
- The compound has been analyzed structurally, including its crystal and molecular structure. This kind of analysis is crucial for understanding its chemical behavior and potential applications (Kumar, Sethukumar, & Prakasam, 2013).
Synthesis of Derivatives
- There's ongoing research on synthesizing various derivatives of this compound, highlighting its role as a precursor in chemical synthesis (Sheverdov et al., 2013).
Antimicrobial Activity
- Some derivatives synthesized from this compound have been studied for their antimicrobial properties, indicating potential applications in pharmaceuticals (Mar'yasov, Davydova, Sheverdov, Nasakin, & Gein, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (3R,4R)-4-aminooxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOQXPMPPTFRW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478196 | |
Record name | (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503168-22-7 | |
Record name | (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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